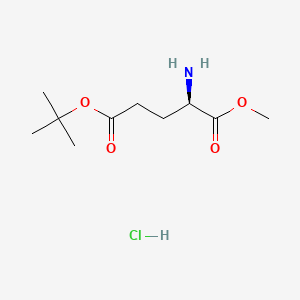

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFPACFSZQWAQF-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679345 | |

| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-36-0 | |

| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride CAS number

An In-depth Technical Guide to (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key chiral building block in synthetic organic chemistry and drug discovery. With the CAS Number 16948-36-0, this compound is a derivative of D-glutamic acid, featuring orthogonal protecting groups—a methyl ester at the α-carboxyl group and a tert-butyl ester at the γ-carboxyl group. This unique protection strategy allows for selective deprotection and modification, making it an invaluable tool in the synthesis of complex peptides, peptidomimetics, and other pharmacologically active molecules. This document details its physicochemical properties, provides a representative synthetic workflow and analytical characterization methods, and explores its critical applications for researchers, scientists, and drug development professionals.

Introduction to Asymmetrically Protected Glutamate Derivatives

In the realm of medicinal chemistry and peptide synthesis, amino acids are fundamental building blocks. Glutamic acid, with its two carboxylic acid moieties, presents a unique synthetic challenge: the need to differentiate between the α- and γ-carboxyl groups. Asymmetrically protected derivatives, such as this compound, offer an elegant solution.

The "R" configuration signifies that it is derived from D-glutamic acid, the non-natural enantiomer. The use of D-amino acids is a common strategy in drug design to enhance the metabolic stability of peptide-based drugs by making them resistant to cleavage by endogenous proteases. The hydrochloride salt form improves the compound's stability and handling characteristics as a crystalline solid.[1][2]

The core utility of this molecule lies in its orthogonal protecting groups. The methyl ester can be selectively cleaved under saponification conditions (e.g., using a base like LiOH or NaOH), leaving the tert-butyl ester and the amine group intact. Conversely, the tert-butyl ester is labile to acid (e.g., trifluoroacetic acid, TFA), which removes it without affecting the methyl ester. This differential reactivity is the cornerstone of its application in complex, multi-step syntheses.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is critical for its effective use in experimental settings. The key identifiers and physical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16948-36-0 | [3] |

| Molecular Formula | C10H20ClNO4 | [3][4] |

| Molecular Weight | 253.72 g/mol | [3][5] |

| IUPAC Name | (2R)-5-(tert-butoxy)-5-oxo-2-aminopentanoic acid methyl ester hydrochloride | [3][4] |

| Synonyms | H-D-Glu(OtBu)-OMe·HCl, D-Glutamic acid-γ-tert-butyl-α-methyl ester HCl | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | ~128 °C | [1] |

| Solubility | Soluble in water and methanol | [1] |

| Storage | Inert atmosphere, Room Temperature or 2-8°C | [1][2][3] |

Synthesis and Purification Strategy

The synthesis of this compound is a multi-step process starting from N-protected D-glutamic acid. The key is the sequential and selective esterification of the two carboxyl groups.

General Synthetic Workflow

The overall strategy involves three main phases:

-

N-Terminal Protection: The amino group of D-glutamic acid is first protected, typically with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent unwanted side reactions.

-

Selective Esterification: The γ-carboxyl group is esterified with tert-butanol, often facilitated by a coupling agent, followed by esterification of the α-carboxyl group with methanol.

-

Deprotection and Salt Formation: The N-terminal protecting group is removed, and the resulting free amine is converted to its hydrochloride salt to yield the final product.

The workflow below illustrates this representative pathway.

Sources

- 1. lookchem.com [lookchem.com]

- 2. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate hydrochloride | 34582-33-7 [sigmaaldrich.cn]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound | C10H20ClNO4 | CID 50998698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride molecular weight

An In-depth Technical Guide: (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride

Overview and Strategic Importance

This compound is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a stereoisomer of the more common L-glutamic acid, its incorporation into peptide chains offers a strategic approach to developing novel therapeutics with enhanced stability. The presence of orthogonal protecting groups—a tert-butyl ester on the side-chain carboxyl group and a methyl ester at the C-terminus—makes it a highly versatile building block for complex organic synthesis, particularly in solid-phase and solution-phase peptide synthesis.

This guide provides a comprehensive technical overview of its chemical properties, applications, and handling protocols, designed for researchers and scientists engaged in synthetic chemistry and drug discovery.

Compound Identification and Physicochemical Properties

Accurate characterization is the foundation of reproducible scientific research. The key identifiers and properties of this compound are summarized below.

Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 16948-36-0[1]

-

Molecular Formula: C₁₀H₂₀ClNO₄[1]

-

Synonyms: O=C(OC)CCC(OC(C)(C)C)=O.[H]Cl[1]

Physicochemical Data

The compound's properties dictate its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 253.72 g/mol | [1][2][3][4] |

| Exact Mass | 253.1081 Da | [5] |

| Appearance | White to off-white microcrystalline powder | [6] |

| Purity | Typically ≥97% | [1] |

| Melting Point | 128 °C | [6] |

| Solubility | Slightly soluble in Methanol and Water | [6] |

| Storage Conditions | Inert atmosphere, Room Temperature or 2-8°C | [1][6] |

Scientific Context and Synthetic Utility

The Role of Orthogonal Protecting Groups

The primary utility of this compound stems from its two distinct ester protecting groups.

-

γ-tert-Butyl (OtBu) Ester: This group protects the side-chain carboxylic acid. Its bulkiness prevents intramolecular cyclization and other side reactions during peptide coupling. Critically, it is stable to the basic and mildly acidic conditions used to deprotect Fmoc and Boc groups, respectively, but can be selectively removed under strong acidic conditions (e.g., trifluoroacetic acid, TFA). This orthogonality is fundamental to complex peptide synthesis.

-

α-Methyl (OMe) Ester: This group protects the C-terminal carboxylic acid. It is stable during standard peptide coupling but can be selectively cleaved via saponification (e.g., using LiOH or NaOH) without affecting the tert-butyl ester, allowing for further elongation of the peptide chain from the C-terminus if required.[7]

The amine is presented as a hydrochloride salt, which enhances the compound's stability and improves its solubility in certain organic solvents used during the coupling reaction, following its neutralization in situ.

Applications in Drug Development

The incorporation of non-natural (R)-amino acids into peptides is a proven strategy to enhance pharmacological properties. Peptides containing (R)-amino acids often exhibit increased resistance to proteolytic degradation by endogenous proteases and peptidases, leading to a longer in vivo half-life. This makes this compound a valuable precursor for synthesizing:

-

Metabolically stable peptide analogs for therapeutic use.

-

Peptidomimetics where the stereochemistry influences the final conformation and receptor binding affinity.

-

Specialized chemical probes for studying biological systems.[8]

Experimental Protocols and Workflows

Standard Handling and Storage Protocol

Trustworthy results begin with proper reagent management.

-

Receiving and Inspection: Upon receipt, verify the container's integrity. The compound is typically a white to off-white solid.[6]

-

Storage: Store the container in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (2-8°C for long-term storage).[1] This prevents degradation from moisture and atmospheric contaminants.

-

Dispensing: To prevent hygroscopic contamination, allow the container to warm to room temperature before opening. Weigh the required amount in a controlled environment (e.g., a glove box or under a stream of inert gas) and promptly reseal the container.

-

Disposal: Dispose of unused material and empty containers in accordance with local, state, and federal regulations for chemical waste.

General Protocol for Peptide Coupling

This protocol describes a representative use of the title compound in a solution-phase amide bond formation with an N-terminally protected amino acid (e.g., Boc-Alanine).

Causality: The goal is to form a peptide bond between the free amine of the title compound and the activated carboxylic acid of another amino acid. A base is required to neutralize the hydrochloride salt, and a coupling agent is used to facilitate amide bond formation by converting the carboxylic acid into a more reactive species.

-

Reagent Preparation:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the N-protected amino acid (e.g., Boc-Ala-OH, 1.05 equivalents) in an anhydrous polar aprotic solvent (e.g., Dichloromethane or DMF).

-

-

In Situ Amine Neutralization:

-

Cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents), dropwise. The base neutralizes the hydrochloride salt to free the amine for reaction. An excess is used to also neutralize byproducts from the coupling agent.

-

-

Carboxyl Group Activation and Coupling:

-

Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.05 equivalents), to the solution.[8]

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

-

Workup and Purification:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with a mild acid (e.g., 1 M HCl or KHSO₄ solution), water, and brine to remove the base, unreacted starting materials, and coupling byproducts.[9]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide using flash column chromatography.

-

Visualization of Peptide Coupling Workflow

The following diagram illustrates the key stages of the peptide coupling protocol described above.

Caption: Workflow for solution-phase peptide coupling.

Safety and Hazard Management

It is imperative to handle this compound with appropriate safety precautions.

| Hazard Type | GHS Statement | Precautionary Codes |

| Skin Irritation | H315: Causes skin irritation | P261 |

| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | - |

| Signal Word | Warning | - |

| Pictogram | GHS07 (Exclamation Mark) | - |

Data sourced from PubChem and commercial supplier safety data.[2]

Recommended Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate for advanced organic synthesis. Its defining features—the non-natural (R)-stereochemistry and orthogonally protected carboxyl groups—provide chemists with precise control over peptide assembly. This enables the construction of novel peptide-based molecules with potentially superior therapeutic profiles, particularly concerning metabolic stability. Adherence to the proper handling, storage, and reaction protocols outlined in this guide is essential for achieving reliable and safe experimental outcomes.

References

-

Lead Sciences. This compound. [Link]

-

PubChem. This compound | C10H20ClNO4. [Link]

-

PubChem. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4. [Link]

-

Matrix Fine Chemicals. 5-TERT-BUTYL 1-METHYL (2S)-2-AMINOPENTANEDIOATE HYDROCHLORIDE. [Link]

-

LookChem. 5-tert-Butyl 1-methyl L-glutamate hydrochloride. [Link]

-

PubChem. (S)-1-tert-Butyl 5-methyl 2-aminopentanedioate | C10H19NO4. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. L-Glutamic Acid 5-tert-Butyl 1-Methyl Ester Hydrochloride [lgcstandards.com]

- 6. lookchem.com [lookchem.com]

- 7. Boc-L-glutamic acid 1-tert-butyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Navigating the Solubility Landscape of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride: A Technical Guide for Researchers

Foreword: The Crucial Role of Solubility in Drug Development

In the intricate tapestry of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of process efficiency, formulation stability, and ultimately, therapeutic efficacy. (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride, a chiral building block frequently employed in the synthesis of complex peptides and peptidomimetics, is no exception. A thorough understanding of its behavior in various organic solvents is paramount for chemists and engineers striving to optimize reaction conditions, purification protocols, and formulation strategies. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this important compound, supported by physicochemical principles, estimated solubility data, and a robust experimental protocol for in-house determination.

Physicochemical Properties and Their Influence on Solubility

This compound is a derivative of the amino acid glutamic acid, featuring two ester protecting groups (a methyl ester at the 1-position and a tert-butyl ester at the 5-position) and a hydrochloride salt of the primary amine. These structural features dictate its solubility profile.

-

Polarity and Hydrogen Bonding: The presence of the ammonium chloride group imparts a significant degree of polarity and the capacity for strong hydrogen bonding. This suggests a favorable interaction with polar protic and aprotic solvents.

-

Ester Groups: The methyl and tert-butyl ester groups introduce lipophilic character to the molecule. The bulky tert-butyl group, in particular, can influence crystal packing and interactions with nonpolar solvents.

-

Hydrochloride Salt: The salt form generally enhances solubility in polar solvents compared to the free base, as the ionic nature of the salt facilitates dissolution in solvents with a high dielectric constant.

The interplay of these factors results in a nuanced solubility profile, where the compound is expected to exhibit preferential solubility in polar organic solvents.

Estimated Solubility of this compound in Common Organic Solvents

Direct quantitative solubility data for this compound is not extensively available in public literature. However, by examining the solubility of structurally similar compounds, such as L-glutamic acid di-tert-butyl ester hydrochloride and dimethyl DL-glutamate hydrochloride, we can provide a well-informed estimation of its solubility in a range of common organic solvents.[1][2] It is crucial to note that these are estimations and should be experimentally verified for precise applications.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) at 25°C | Rationale for Estimation |

| Methanol | Polar Protic | > 10 | High polarity and hydrogen bonding capacity. L-Glutamic acid di-tert-butyl ester hydrochloride is reported to be soluble at 50 mg/mL (5 g/100 mL).[1][3] The smaller methyl ester in the target compound may further enhance solubility. |

| Ethanol | Polar Protic | 1 - 10 | Similar to methanol but with slightly lower polarity. Dimethyl DL-glutamate (hydrochloride) is soluble at approximately 5 mg/mL (0.5 g/100 mL).[2] |

| Isopropanol | Polar Protic | 0.1 - 1 | Lower polarity and increased steric hindrance compared to methanol and ethanol. |

| Water | Polar Protic | > 10 | The hydrochloride salt form significantly enhances aqueous solubility. L-Glutamic acid diethyl ester hydrochloride has high water solubility.[4] |

| Dichloromethane (DCM) | Polar Aprotic | 0.1 - 1 | Moderate polarity may allow for some dissolution, but the high polarity of the hydrochloride salt limits extensive solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 10 | High dielectric constant and ability to solvate cations make it a good solvent for hydrochloride salts. Amino acid esters are generally soluble in DMF.[5] Dimethyl DL-glutamate (hydrochloride) is soluble at approximately 15 mg/mL (1.5 g/100 mL).[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10 | Excellent solvent for polar compounds and salts. Dimethyl DL-glutamate (hydrochloride) is soluble at approximately 10 mg/mL (1 g/100 mL).[2] Amino acid esters are generally soluble in DMSO.[5] |

| Acetonitrile | Polar Aprotic | 0.1 - 1 | Lower polarity compared to DMF and DMSO. |

| Ethyl Acetate | Moderately Polar | < 0.1 | Limited polarity is unlikely to effectively solvate the ionic hydrochloride. |

| Toluene | Nonpolar | < 0.01 | The high polarity of the solute is incompatible with the nonpolar nature of the solvent. |

| Hexanes | Nonpolar | < 0.01 | The high polarity of the solute is incompatible with the nonpolar nature of the solvent. |

Experimental Determination of Solubility: A Validated Protocol

For critical applications in process development and formulation, precise solubility data is indispensable. The following is a detailed, step-by-step gravimetric method for the accurate determination of the solubility of this compound in an organic solvent of interest.[6][7][8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of the Saturated Solution:

-

To a glass vial, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 36, and 48 hours) to ensure the measured solubility is constant.

-

After the agitation period, let the vial stand in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the evaporation dish containing the filtrate to determine the exact mass of the solution.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute, or in a desiccator under vacuum until a constant weight is achieved.

-

Weigh the evaporation dish with the dried residue.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / (Mass of solution - (Mass of dish with residue - Mass of empty dish))] * Density of solvent * 100

Alternatively, a more direct calculation in g/100g of solvent is:

Solubility ( g/100 g solvent) = [(Mass of dish with residue - Mass of empty dish) / (Mass of solution - (Mass of dish with residue - Mass of empty dish))] * 100

Conclusion: A Data-Driven Approach to Process Optimization

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for the rational design and optimization of synthetic and formulation processes. While the provided estimations offer a valuable starting point, the inherent variability of chemical systems necessitates empirical verification. The detailed experimental protocol outlined in this guide provides a robust framework for researchers to generate precise and reliable solubility data, thereby empowering them to make informed decisions that can accelerate timelines, improve yields, and ensure the quality and consistency of their final products.

References

-

Guidechem. L-Glutamic acid di-tert-butyl ester hydrochloride 32677-01-3 wiki.

-

The Chemical Foundation. Understanding L-Glutamic Acid Dimethyl Ester Hydrochloride.

-

PubChem. Glutamic acid diethyl ester hydrochloride.

-

Fisher Scientific. L-Glutamic acid di-tert-butyl ester hydrochloride, 98%.

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

-

Pharmapproach. Determination of Solubility by Gravimetric Method.

-

International Journal of Pharmaceutical Sciences and Drug Analysis. Determination of solubility by gravimetric method: A brief review.

-

Home Sunshine Pharma. L-Glutamic Acid Dimethyl Ester Hydrochloride CAS 23150-65-4.

-

Chem-Impex. L-Glutamic acid diethyl ester hydrochloride.

-

PMC. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.

-

Scribd. Determination of Solubility of Drug at Room Temperature by Gravimetric Method.

-

ChemicalBook. D-Glutamic Acid diethyl ester hydrochloride CAS#: 1001-19-0.

-

Cayman Chemical. Dimethyl DL-Glutamate (hydrochloride) - PRODUCT INFORMATION.

-

PMC. A Convenient Synthesis of Amino Acid Methyl Esters.

-

ResearchGate. The amino acid esters are soluble in DMF and DMSO and H 2 O.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. L-Glutamic acid di-tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmajournal.net [pharmajournal.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride

This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and proper handling procedures for this compound (CAS No: 16948-36-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this critical research compound.

Introduction

This compound is a diester derivative of the non-proteinogenic amino acid D-glutamic acid. It serves as a valuable chiral building block in synthetic organic chemistry and is frequently employed in the synthesis of peptides and complex pharmaceutical intermediates. The molecule's utility is derived from its distinct functional groups: a free amine (as a hydrochloride salt), a methyl ester at the alpha-carbon, and a sterically hindered tert-butyl ester at the gamma-carbon. Understanding the inherent stability and potential degradation pathways of this compound is paramount for ensuring the validity of experimental results, preventing costly reagent loss, and maintaining the purity of synthetic products.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for its correct application and storage.

| Property | Value | Source(s) |

| CAS Number | 16948-36-0 | [1] |

| Molecular Formula | C10H20ClNO4 | [1][2] |

| Molecular Weight | 253.72 g/mol | [1][2] |

| Appearance | White to off-white solid/microcrystalline powder | [3] |

| Melting Point | ~128 °C | [3] |

| Solubility | Soluble in water and methanol | [3][4] |

| Synonyms | H-D-Glu(OtBu)-OMe HCl, (R)-Glutamic acid 1-methyl 5-tert-butyl ester hydrochloride | [1][3] |

Deconstructing the Chemical Stability Profile

The stability of this compound is not monolithic; it is a function of its constituent parts. The molecule possesses three key features that dictate its reactivity and degradation potential: the hydrochloride salt, the two distinct ester groups, and the glutamic acid backbone.

The Stabilizing Role of the Hydrochloride Salt

The amino group is protonated by hydrochloric acid to form an ammonium salt. This has two primary benefits:

-

Enhanced Stability: As a salt, the reactivity of the free amino group is masked, preventing its participation in unwanted side reactions such as self-condensation or reaction with other electrophiles.

-

Improved Handling: The salt form typically results in a stable, crystalline solid that is less hygroscopic than the corresponding free base, simplifying weighing and handling. Furthermore, it confers solubility in polar protic solvents.[4][5]

Differential Lability of the Ester Moieties

The presence of two different ester groups is a key feature, often exploited in orthogonal synthetic strategies. However, they also represent the primary sites of hydrolytic instability.

-

Methyl Ester (α-Position): This ester is susceptible to hydrolysis under both acidic and basic conditions. While relatively stable at neutral pH, its cleavage can be initiated by the presence of strong acids or bases.

-

tert-Butyl Ester (γ-Position): The bulky tert-butyl group provides significant steric hindrance, making this ester highly resistant to base-catalyzed hydrolysis (saponification). However, it is specifically designed to be labile under acidic conditions, readily cleaving via a stable tertiary carbocation intermediate.[6] This inherent acid sensitivity is a critical stability consideration.

Intrinsic Instability of the Glutamate Backbone

A well-documented degradation pathway for glutamic acid and its derivatives, particularly in solution, is intramolecular cyclization. The alpha-amino group can attack the gamma-carbonyl carbon, leading to the formation of a five-membered ring structure, a pyroglutamate derivative. This process is accelerated by heat and can occur under neutral or mildly acidic conditions.[7]

Key Factors Influencing Degradation

The stability of the compound is critically dependent on its environment. The following factors are the most significant drivers of degradation.

-

Moisture: As a reactant in hydrolysis, water is the primary antagonist to the compound's stability. The hydrochloride salt can be hygroscopic, making exclusion of atmospheric moisture essential.[8]

-

Temperature: Increased temperature provides the activation energy to overcome reaction barriers, accelerating all potential degradation pathways, including ester hydrolysis and pyroglutamate formation.[7] Supplier recommendations vary, with some suggesting room temperature storage while others specify refrigeration (2-8°C).[1][9] For long-term stability, lower temperatures are unequivocally better.

-

pH (in solution): The pH of the medium dictates which degradation pathways are favored.

-

Acidic (pH < 4): Favors the rapid cleavage of the tert-butyl ester.[6]

-

Neutral (pH ~7): Slow hydrolysis of the methyl ester and intramolecular cyclization are the dominant concerns.[7]

-

Basic (pH > 8): Leads to rapid hydrolysis of the methyl ester. The free amine is also generated, which can participate in other reactions.

-

The interplay of these factors is visualized below.

Caption: Primary degradation pathways for the target compound.

Authoritative Storage and Handling Protocols

To ensure maximum shelf-life and experimental fidelity, a self-validating system of storage and handling must be implemented. These protocols are designed to mitigate the chemical risks outlined above.

Long-Term Storage (Solid Form)

For periods exceeding one month, the solid compound should be stored under conditions that minimize exposure to moisture and heat.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows all degradation kinetics. This is the most conservative recommendation from suppliers.[3][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative damage.[1] |

| Container | Tightly sealed, opaque vial | Prevents moisture ingress and protects from light. |

| Environment | Inside a desiccator | Provides a secondary barrier against ambient humidity. |

Short-Term Storage and Use (In Solution)

Core Directive: Solutions of this compound are not stable long-term. It is strongly recommended to prepare solutions fresh for each experiment. [7]

If temporary storage is absolutely unavoidable:

-

Solvent Choice: Anhydrous aprotic solvents are preferred where the experimental design allows. Protic solvents like water or methanol will facilitate hydrolysis.

-

Aqueous Solutions: Prepare small-volume aliquots to minimize freeze-thaw cycles. Store immediately at -20°C or -80°C for no more than a few days. Be aware that degradation can still occur, albeit slowly, in the frozen state.[7]

Standard Handling Protocol (Step-by-Step)

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid in a glove box or under a positive pressure stream of an inert gas (e.g., nitrogen or argon).

-

Dispensing: Use only clean, dry spatulas and weighing instruments.

-

Resealing: Immediately after dispensing, purge the vial headspace with inert gas, tightly reseal the container, and secure the cap with paraffin film.

-

Return to Storage: Promptly return the sealed container to its recommended storage condition (2-8°C).

Experimental Workflow: A Self-Validating Stability Assessment

To ensure the integrity of a specific lot of material, particularly if it has been stored for an extended period or if experimental results are anomalous, a direct stability assessment is recommended.

Protocol: HPLC-MS Purity Analysis

This workflow provides a robust method for quantifying the purity of the compound and identifying potential degradants.

-

Reference Standard Preparation (Time Zero):

-

Upon receipt of a new batch, accurately weigh ~1 mg of the compound.

-

Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

-

Immediately analyze via a validated HPLC-UV and LC-MS method to establish the initial purity (as peak area %) and confirm the parent mass (m/z). This is your T₀ reference.

-

-

Stress Sample Preparation:

-

Store aliquots of the solid compound under various conditions:

-

Ideal: 2-8°C, inert atmosphere, desiccated.

-

Sub-optimal: Room temperature, in original vial (no inert gas backfill).

-

Aggressive: 40°C, exposed to ambient air.

-

-

-

Time-Point Analysis:

-

At predetermined intervals (e.g., 1, 3, 6 months), prepare a 1 mg/mL solution from each storage condition.

-

Analyze using the identical HPLC-MS method from Step 1.

-

-

Data Interpretation:

-

Compare the purity of the stressed samples to the T₀ reference.

-

Look for the emergence of new peaks. Use the MS data to identify potential degradation products by their mass:

-

Pyroglutamate Derivative: Loss of methanol (CH₃OH).

-

Methyl Ester Hydrolysis: Loss of the methyl group, gain of a hydrogen.

-

tert-Butyl Ester Hydrolysis: Loss of the tert-butyl group, gain of a hydrogen.

-

-

Caption: Workflow for empirical stability testing.

Conclusion

This compound is a compound with inherent sensitivities to moisture, heat, and non-neutral pH. Its stability is governed by the lability of its ester groups and the potential for intramolecular cyclization. Optimal long-term preservation is achieved when the solid material is stored under refrigerated (2-8°C), dry, and inert conditions. Solutions of this compound are fundamentally unstable and should always be prepared fresh for use. Adherence to the rigorous storage and handling protocols detailed in this guide is a critical component of sound scientific practice, ensuring the chemical integrity of the reagent and the subsequent reliability and reproducibility of experimental outcomes.

References

-

Lead Sciences. This compound. [Link]

-

Hong, J., et al. (2016). Basis of Protein Stabilization by K Glutamate. Biophysical Journal. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

Vavilis, T. (2015). Response to "Does frozen Glutamate solution degrade over time?". ResearchGate. [Link]

-

LookChem. 5-tert-Butyl 1-methyl L-glutamate hydrochloride. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

A Technical Guide to H-Glu(OtBu)-OMe.HCl: Strategic Applications in Peptide and Medicinal Chemistry

This guide provides an in-depth analysis of L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, commonly known as H-Glu(OtBu)-OMe.HCl. It is a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecular architectures. This document elucidates the chemical properties, strategic utility, and practical applications of this versatile amino acid derivative, grounding its claims in established scientific principles and methodologies.

Compound Identification and Chemical Properties

H-Glu(OtBu)-OMe.HCl is a derivative of L-glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl ester and the alpha carboxylic acid is protected as a methyl ester. The alpha-amino group is present as a hydrochloride salt, enhancing the compound's stability and solubility in relevant solvents.[1] This dual protection is central to its utility in chemical synthesis.

Nomenclature and Synonyms

The compound is recognized by several names and identifiers across chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and regulatory compliance.

| Identifier Type | Value | Source(s) |

| Common Name | H-Glu(OtBu)-OMe.HCl | [2], [3] |

| IUPAC Name | 5-(tert-butyl) 1-methyl L-glutamate hydrochloride | |

| Systematic Name | (S)-5-tert-butyl 1-methyl 2-aminopentanedioate hydrochloride | |

| CAS Number | 6234-01-1 (L-isomer) | [2] |

| 16948-36-0 (D-isomer) | [4] | |

| Molecular Formula | C₁₀H₂₀ClNO₄ | [2] |

| Molecular Weight | 253.72 g/mol | [2] |

| Synonyms | L-Glutamic acid alpha-methyl gamma-t-butyl ester hydrochloride | |

| H-Glu(OtBu)-OMe hydrochloride | ||

| 5-tert-Butyl 1-Methyl L-Glutamate Hydrochloride | [5] |

Physicochemical Data

The physicochemical properties of H-Glu(OtBu)-OMe.HCl dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [6] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

| Topological Polar Surface Area (TPSA) | 78.62 Ų | [2] |

| Solubility | Soluble in DMSO | [6] |

The Principle of Orthogonal Protection

The primary value of H-Glu(OtBu)-OMe.HCl in synthesis lies in the orthogonal nature of its two ester protecting groups.[1] Orthogonality refers to the ability to selectively remove one class of protecting group under specific conditions without affecting another.[7][8] This principle is fundamental to multi-step syntheses, preventing unwanted side reactions and allowing for precise, directed modifications.[9]

In this molecule:

-

The γ-tert-butyl (OtBu) ester is highly sensitive to strong acids. It is readily cleaved by reagents like trifluoroacetic acid (TFA) to yield the free carboxylic acid and gaseous isobutylene.[10][11][12] It remains stable under basic and hydrogenation conditions.

-

The α-methyl (OMe) ester is stable to acidic conditions but can be cleaved under basic conditions through saponification (e.g., using LiOH, NaOH).[1][13]

This differential reactivity allows a synthetic chemist to unmask either the side-chain or the C-terminal carboxylic acid independently, opening pathways for complex molecular construction such as peptide chain elongation, cyclization, or fragment condensation.

Caption: Orthogonal deprotection strategy for H-Glu(OtBu)-OMe.

Core Application: Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is dominant, solution-phase synthesis remains critical for large-scale production and the synthesis of complex peptide fragments.[14] H-Glu(OtBu)-OMe.HCl is an exemplary reagent for this approach. The free α-amino group (as a salt) is ready for coupling, while the two carboxyl groups are differentially masked.

Below is a validated, self-contained protocol for a standard dipeptide coupling reaction.

Experimental Protocol: Synthesis of Boc-Ala-Glu(OtBu)-OMe

This protocol details the coupling of N-terminally protected Boc-L-Alanine to H-Glu(OtBu)-OMe.HCl using the common carbodiimide activator EDC in the presence of HOBt to suppress racemization.[15][16]

Materials & Reagents:

-

Boc-L-Ala-OH (1.0 eq)

-

H-Glu(OtBu)-OMe.HCl (1.0 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for HCl salt neutralization)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1M aqueous HCl

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: Solution-phase peptide coupling workflow.

Step-by-Step Methodology:

-

Neutralization of Amine: In a round-bottom flask, suspend H-Glu(OtBu)-OMe.HCl (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) dropwise and stir the mixture at room temperature for 20 minutes until the solution becomes clear. This process yields the free-base amine necessary for nucleophilic attack.

-

Carboxylic Acid Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF. Cool the flask to 0°C in an ice bath.

-

Coupling Reaction: Slowly add a solution of EDC.HCl (1.2 eq) in anhydrous DCM to the Boc-Ala-OH/HOBt mixture. Stir for 15 minutes at 0°C to allow for the formation of the HOBt active ester.

-

Peptide Bond Formation: Add the neutralized H-Glu(OtBu)-OMe solution from Step 1 to the activated Boc-Ala-OH mixture at 0°C.

-

Reaction Progression: Allow the reaction to stir at 0°C for 2 hours, then remove the ice bath and let the mixture stir at room temperature overnight. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).

-

Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and residual DIPEA, while the basic wash removes unreacted Boc-Ala-OH and HOBt.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure Boc-Ala-Glu(OtBu)-OMe.

Self-Validation and Causality: The inclusion of HOBt is critical as it reacts with the O-acylisourea intermediate formed by EDC, creating an active ester.[16][17] This intermediate is less prone to racemization and side reactions than the O-acylisourea itself, ensuring high stereochemical purity of the final peptide. The aqueous workup systematically removes excess reagents and byproducts, which is a key advantage of the solution-phase approach for ensuring high purity.

Advanced Applications in Drug Development

The unique structure of H-Glu(OtBu)-OMe.HCl and its derivatives makes them valuable in modern drug discovery, particularly in the development of targeted therapeutics.

Synthesis of PSMA-Targeting Ligands

A prominent application is in the synthesis of urea-based ligands that target Prostate-Specific Membrane Antigen (PSMA).[18][19] PSMA is a protein that is highly overexpressed on the surface of prostate cancer cells.[19] Small molecules that bind to PSMA with high affinity can be used for both diagnostic imaging (when labeled with a positron-emitting radionuclide like ¹⁸F) and targeted therapy (when labeled with a therapeutic radionuclide like ¹⁷⁷Lu).[19][20]

The core binding motif of many potent PSMA inhibitors is a Glutamate-Urea-Lysine or Glutamate-Urea-Glutamate structure.[19][21] Glutamic acid derivatives are essential for creating the part of the molecule that docks into the enzyme's active site.[18][21] The ability to selectively deprotect the gamma-carboxyl group of a glutamic acid building block allows for the attachment of linkers and chelating agents for radiolabeling, making orthogonally protected glutamate derivatives like H-Glu(OtBu)-OMe.HCl indispensable for constructing these theranostic agents.[20]

Safety and Handling

As with all laboratory chemicals, proper handling is essential. H-Glu(OtBu)-OMe.HCl is classified as a hazardous substance.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[22]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing. Avoid breathing dust. Wash hands thoroughly after handling.[22]

Always consult the material safety data sheet (MSDS) provided by the supplier before use for complete safety information.[4]

References

-

StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

-

ResearchGate. (2015). How can I deprotect esters using TFA?. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Aapptec Peptides. H-Glu(OtBu)-OMe HCl [6234-01-1]. [Link]

-

Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

HPLCTools. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

-

Chhabra, S. R., et al. (2018). Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity. EJNMMI Radiopharmacy and Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

-

Chen, Y., et al. (2016). Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer. Experimental and Therapeutic Medicine. [Link]

-

ResearchGate. (n.d.). The enzyme actions of PSMA. (a) Glutamic acid is released from folate polyglutamate. [Link]

-

Nedeljković, M., et al. (2018). 2-Aminoadipic Acid–C(O)–Glutamate Based Prostate-Specific Membrane Antigen Ligands for Potential Use as Theranostics. Journal of Medicinal Chemistry. [Link]

-

MySkinRecipes. H-D-Glu(OMe)-OtBu·HCl. [Link]

Sources

- 1. H-D-Glu(OMe)-OtBu·HCl [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. peptide.com [peptide.com]

- 4. H-D-Glu(OtBu)-OMe.HCl [synhet.com]

- 5. 6234-01-1 H-Glu(OtBu)-OMe.HCl AKSci J98198 [aksci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 18. Preparation and affinity identification of glutamic acid-urea small molecule analogs in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Aminoadipic Acid–C(O)–Glutamate Based Prostate-Specific Membrane Antigen Ligands for Potential Use as Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride, a key building block in synthetic organic chemistry. Moving beyond a standard safety data sheet, this guide synthesizes safety protocols with practical applications, offering insights grounded in the compound's chemical properties and its role in modern research, particularly in peptide synthesis.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a derivative of glutamic acid, an essential amino acid.[1] Its structure is strategically modified with two different ester groups: a methyl ester at the alpha-carboxyl group and a tert-butyl ester at the gamma-carboxyl group. This differential protection is fundamental to its utility in multi-step syntheses, allowing for selective deprotection of either carboxyl group under specific conditions.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.[2]

Chemical Structure

Caption: 2D Structure of the target compound.

Identifiers and Properties

The following table summarizes the key identifiers and physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | (2R)-5-(tert-butoxy)-5-oxo-2-aminopentanoic acid;hydrochloride;methane | PubChem |

| Synonyms | (R)-5-tert-Butyl 1-methyl 2-aminopentanedioate HCl, H-D-Glu(OtBu)-OMe·HCl | [3] |

| CAS Number | 16948-36-0 | [3] |

| Molecular Formula | C10H20ClNO4 | [3][4] |

| Molecular Weight | 253.72 g/mol | [3][5] |

| Appearance | White to off-white microcrystalline powder | [2] |

| Melting Point | 128 °C | [2] |

| Storage Temperature | 2-8°C, Inert atmosphere | [2][3] |

| Solubility | Soluble in Methanol and Water | [2] |

Section 2: Hazard Identification and Scientific Risk Assessment

While some safety data sheets may classify this substance as non-hazardous under specific regulations, a comprehensive risk assessment necessitates treating it with care due to its chemical nature as an amino acid derivative and its potential irritant properties.[6][7] The GHS classifications for the closely related (S)-enantiomer provide a reliable basis for risk assessment, as the core chemical reactivity and irritancy are not dependent on stereochemistry.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: GHS classifications for the analogous (S)-isomer, providing a prudent basis for handling.[5]

Expert Interpretation:

-

H315 (Skin Irritation): The fine, powder-like nature of the compound increases the surface area for contact, potentially leading to localized irritation or dermatitis upon prolonged exposure.

-

H319 (Eye Irritation): As a fine particulate, the compound can easily become airborne and act as a mechanical and chemical irritant to the eyes, causing significant discomfort and potential damage.

-

H335 (Respiratory Irritation): Inhalation of the dust can irritate the mucous membranes of the respiratory tract. This is a common hazard for many fine chemical powders and underscores the need for proper ventilation.

Section 3: Laboratory Handling, Storage, and Exposure Control

Adherence to rigorous handling protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to keep airborne concentrations low.[6]

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory. For tasks with a high risk of dust generation, a face shield is recommended.[6][8]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and wash hands thoroughly after handling.[6][8]

-

Lab Coat: A standard laboratory coat should be worn and kept buttoned to protect skin and personal clothing.[6]

Safe Handling and Storage Protocol

-

Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture, which could compromise the compound's stability.

-

Dispensing: Use a chemical fume hood. Minimize dust generation during transfer.

-

Container Management: Keep the container tightly closed when not in use to prevent moisture ingress and contamination.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C as recommended.[2] The compound should be stored under an inert atmosphere for long-term stability.[3]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to accidental exposure is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. An eyewash fountain should be readily available.[6][8] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[8]

Accidental Release (Spill) Management Workflow

A systematic approach is required to manage spills safely and effectively.

Caption: Workflow for managing an accidental chemical spill.

Section 5: Application in Synthetic Chemistry

The primary utility of this compound lies in its role as a versatile building block for peptide synthesis and the creation of complex organic molecules.

Role as a Protected Amino Acid

The tert-butyl and methyl ester groups serve as orthogonal protecting groups for the two carboxylic acid functionalities.

-

The tert-butyl ester is labile under acidic conditions (e.g., trifluoroacetic acid, TFA) but stable to catalytic hydrogenation and mildly basic conditions.

-

The methyl ester can be selectively cleaved under basic conditions (saponification, e.g., with NaOH or LiOH) while the tert-butyl ester remains intact.

This orthogonality is crucial for chemists, as it allows for precise, stepwise modifications at different points in a target molecule. For instance, the free amine can be coupled with another amino acid, and then either the C-1 (methyl ester) or C-5 (tert-butyl ester) carboxyl group can be selectively deprotected for further chain elongation or modification.

Workflow in Peptide Synthesis

Caption: Simplified workflow illustrating the compound's use in peptide synthesis.

Section 6: Stability, Reactivity, and Disposal

-

Chemical Stability: The compound is stable under recommended storage conditions. However, it is sensitive to strong acids (which cleave the tert-butyl group) and strong bases (which hydrolyze the methyl ester).

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[7]

-

Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6][8] Contaminated packaging should be treated as the chemical itself.

References

-

Lead Sciences. this compound.[Link]

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

AFG Bioscience LLC. SAFETY DATA SHEET: L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride.[Link]

-

PubChem. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride. National Center for Biotechnology Information. [Link]

-

LookChem. 5-tert-Butyl 1-methyl L-glutamate hydrochloride.[Link]

-

Matrix Fine Chemicals. 5-TERT-BUTYL 1-METHYL (2S)-2-AMINOPENTANEDIOATE HYDROCHLORIDE.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-tert-Butyl 1-methyl L-glutamate hydrochloride|lookchem [lookchem.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. This compound | C10H20ClNO4 | CID 50998698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-tert-butyl 5-methyl (2S)-2-aminopentanedioate hydrochloride | C10H20ClNO4 | CID 56777077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. afgsci.com [afgsci.com]

- 7. fishersci.com [fishersci.com]

- 8. enamine.enamine.net [enamine.enamine.net]

An In-Depth Technical Guide on the Stereochemistry of Protected Glutamic Acid Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical integrity of amino acid residues is paramount in the synthesis of peptides intended for therapeutic or research applications. Glutamic acid, with its chiral α-carbon and reactive side-chain carboxyl group, presents unique challenges. This guide provides a comprehensive analysis of the factors governing the stereochemistry of protected glutamic acid derivatives during solid-phase peptide synthesis (SPPS). We will delve into the mechanisms of racemization and epimerization, the critical role of side-chain protecting groups and coupling reagents, and the analytical methodologies required to ensure the stereochemical purity of the final peptide product. This document is intended to serve as a detailed resource, blending mechanistic insights with practical, field-proven protocols.

Introduction: The Stereochemical Imperative in Peptide Synthesis

Peptides are chiral molecules whose biological activity is intrinsically linked to their three-dimensional structure. The precise arrangement of amino acid stereocenters dictates the peptide's conformation, receptor binding affinity, and metabolic stability. Any deviation from the intended stereochemistry, such as racemization (the formation of an equimolar mixture of D- and L-enantiomers) or epimerization (a change in configuration at one of several stereocenters), can lead to a dramatic loss of biological function or even the emergence of undesired toxicological profiles.[1][2]

Glutamic acid (Glu) is a proteinogenic amino acid featuring a carboxylic acid side chain. In peptide synthesis, both the α-amino and the γ-carboxyl groups must be appropriately protected to ensure selective peptide bond formation and prevent unwanted side reactions.[3][4] The choice of these protecting groups, in conjunction with the activation method for the α-carboxyl group, profoundly influences the stereochemical outcome at the α-carbon.

Mechanisms of Stereochemical Loss in Protected Glutamic Acid

The loss of stereochemical integrity in protected amino acids during peptide synthesis primarily occurs through two mechanisms, particularly when the carboxyl group is activated for coupling.[5][6]

Oxazolone Formation: The Predominant Pathway for α-Carbon Racemization

The most common pathway for racemization of the α-carbon involves the formation of a 5(4H)-oxazolone intermediate.[2][6] This process is initiated by the activation of the C-terminal carboxyl group of the growing peptide chain or the N-protected amino acid being coupled.

-

Step 1: Activation. The α-carboxyl group of the Nα-protected glutamic acid is activated by a coupling reagent (e.g., a carbodiimide like DCC or DIC) to form a highly reactive intermediate, such as an O-acylisourea.[3][7]

-

Step 2: Intramolecular Cyclization. The carbonyl oxygen of the Nα-protecting group can act as an internal nucleophile, attacking the activated carboxyl carbon. This leads to the formation of a planar, achiral oxazolone ring.

-

Step 3: Tautomerization and Racemization. The oxazolone intermediate can readily tautomerize, leading to the loss of stereochemical information at the α-carbon.[8] Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar ring, resulting in a mixture of L- and D-glutamic acid residues in the peptide chain.[6]

The propensity for oxazolone formation is influenced by the nature of the Nα-protecting group. Urethane-based protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are less prone to inducing racemization via this pathway compared to acyl-type protecting groups like benzoyl.[9][10]

Direct Enolization: Base-Catalyzed α-Proton Abstraction

A second, though generally less favored, mechanism for racemization is the direct abstraction of the α-proton by a base.[2][6] This is more prevalent for amino acid residues with particularly acidic α-protons.[6] In the context of peptide synthesis, the tertiary amines (e.g., diisopropylethylamine, DIEA) used as bases can facilitate this process, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemistry upon reprotonation.[5][6]

The Critical Role of Side-Chain Protection

The choice of the γ-carboxyl protecting group for glutamic acid is a critical determinant in maintaining stereochemical integrity and preventing side reactions. An ideal protecting group should be stable to the conditions of Nα-deprotection and peptide coupling, yet readily removable under orthogonal conditions during the final cleavage from the resin.[3][4]

Commonly used side-chain protecting groups for glutamic acid in Fmoc-based SPPS include:

-

tert-Butyl (tBu) ester: This is the most widely used protecting group due to its stability to the basic conditions of Fmoc removal (piperidine in DMF) and its clean cleavage with strong acids like trifluoroacetic acid (TFA).[4]

-

Benzyl (Bzl) ester: While more common in Boc-based synthesis, benzyl esters can be used in Fmoc strategies when orthogonal cleavage is desired. They are typically removed by catalytic hydrogenation.[11]

-

Allyl (All) ester: Allyl esters offer an orthogonal protection strategy as they are stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[4] They can be selectively cleaved using a palladium catalyst.[3][4] This is particularly useful for on-resin cyclization or modification of the glutamic acid side chain.[4]

-

2-Phenylisopropyl (2-PhiPr) ester: This protecting group is highly acid-labile and can be removed with dilute TFA, allowing for selective deprotection in the presence of tBu-based protecting groups.[4][11]

Table 1: Common Side-Chain Protecting Groups for Glutamic Acid in Fmoc-SPPS

| Protecting Group | Cleavage Condition | Key Features |

| tert-Butyl (tBu) | Strong Acid (e.g., TFA) | Standard, high stability to base.[4] |

| Benzyl (Bzl) | Catalytic Hydrogenation | Orthogonal to acid/base cleavage. |

| Allyl (All) | Pd(0) catalyst | Fully orthogonal for on-resin modifications.[4] |

| 2-Phenylisopropyl (2-PhiPr) | Dilute Acid (e.g., 1% TFA) | Highly acid-labile for selective deprotection.[4] |

Influence of Coupling Reagents and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are crucial for preserving the stereochemistry of glutamic acid during peptide bond formation.[12]

Coupling Reagents

-

Carbodiimides (DCC, DIC, EDC): While effective, carbodiimides are known to promote racemization, especially when used alone.[3][7] The highly reactive O-acylisourea intermediate is prone to cyclizing into the problematic oxazolone.[3]

-

Onium Salts (HBTU, HATU, HCTU, PyBOP): These reagents are generally preferred for SPPS as they lead to lower levels of racemization compared to carbodiimides.[7][13] They react with the carboxylic acid to form an active ester in situ, which is less susceptible to oxazolone formation.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective, especially for sterically hindered couplings.

Racemization Suppressing Additives

To minimize racemization when using coupling reagents, especially carbodiimides, additives are almost always employed.[3][5] These additives react with the activated carboxylic acid intermediate to form an active ester that is more stable and less prone to racemization.[3][5]

-

1-Hydroxybenzotriazole (HOBt): For a long time, HOBt was the gold standard additive. It effectively suppresses racemization and improves coupling efficiency.[5][14]

-

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally considered superior to HOBt in suppressing racemization, particularly in difficult couplings.[5][14]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma has emerged as a highly effective and non-explosive alternative to HOBt and HOAt.[5] It demonstrates excellent racemization suppression and coupling efficiency.[13]

Analytical Methods for Assessing Stereochemical Purity

Ensuring the stereochemical integrity of a synthetic peptide requires robust analytical techniques capable of separating and quantifying enantiomers or diastereomers.[1][15][16]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for determining the enantiomeric purity of amino acids after peptide hydrolysis.[1][17][18][19] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.[17][18]

Experimental Protocol: Chiral HPLC Analysis of Glutamic Acid Enantiomers

-

Peptide Hydrolysis:

-

Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.

-

Add 1 mL of 6 M HCl.

-

Seal the tube under vacuum and heat at 110°C for 24 hours.

-

After cooling, open the tube, evaporate the HCl under a stream of nitrogen, and reconstitute the amino acid residue in a suitable mobile phase.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Inject a standard mixture of D- and L-glutamic acid to determine their retention times.

-

Inject the hydrolyzed peptide sample.

-

Quantify the percentage of the D-enantiomer by integrating the peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to assess the stereochemical purity of peptides, often without the need for hydrolysis.[1][20][21][22] This can be achieved by using chiral solvating agents or by analyzing the spectra of diastereomeric peptides.[1]

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

-

Sample Preparation:

-

Dissolve approximately 1-5 mg of the intact peptide in a suitable deuterated solvent (e.g., DMSO-d₆).[1]

-

Acquire a standard ¹H NMR spectrum.

-

-

Addition of Chiral Solvating Agent:

-

Add a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, in small increments.[1]

-

Acquire a ¹H NMR spectrum after each addition until a clear separation of signals for the diastereomeric complexes is observed. Specific proton signals of the glutamic acid residue should be monitored for splitting.

-

-

Quantification:

-

Integrate the signals corresponding to the two diastereomers to determine the enantiomeric or epimeric ratio.

-

Workflow and Decision Making

The selection of an appropriate strategy to maintain the stereochemical integrity of glutamic acid residues is a multi-faceted process. The following diagram illustrates a typical decision-making workflow.

Caption: Decision workflow for ensuring glutamic acid stereochemical integrity.

Conclusion

The control of stereochemistry for protected glutamic acid derivatives is a critical aspect of successful peptide synthesis. A thorough understanding of the mechanisms of racemization, coupled with the judicious selection of side-chain protecting groups, coupling reagents, and additives, is essential to minimize the loss of stereochemical purity. By implementing robust analytical methods such as chiral HPLC and NMR spectroscopy, researchers and drug developers can confidently verify the stereochemical integrity of their synthetic peptides, ensuring their intended biological activity and therapeutic potential.

References

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).

- Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. (2025). BenchChem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

- Epimerisation in Peptide Synthesis. (2023). MDPI.

- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2018). PubMed.

- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).

- Racemization in peptide synthesis. (2014). Slideshare.

- Peptide synthesis. (n.d.). Wikipedia.

- Peptide Structure Determination by NMR. (1993).

- Racemiz

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

- NMR-Based Peptide Structure Analysis. (n.d.).

- Chiral Technologies Amino Acid Database - HPLC. (n.d.). Chiral Technologies.

- Chiral HPLC Separ

- Peptide/Protein NMR. (n.d.). University of Zurich.

- Peptide structural analysis by solid-st

- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. (2021). RSC Publishing.

- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

- The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. (2013). PubMed.

- Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. (2021). DSpace@MIT.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.

- Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. (2011). PubMed Central.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive.

- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024).

- Amino Acid-Protecting Groups. (2009). SciSpace.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- The myth of coupling reagents. (1980). PubMed.

- Coupling Reagents. (n.d.). Luxembourg Bio Technologies.

- Lecture 16 Protecting groups and racemiz

- Amino Acid-Protecting Groups. (2009). Chemical Reviews.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Racemization in peptide synthesis | PPTX [slideshare.net]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 6. mdpi.com [mdpi.com]

- 7. peptide.com [peptide.com]

- 8. youtube.com [youtube.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. scispace.com [scispace.com]

- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. peptide.com [peptide.com]

- 15. ijsra.net [ijsra.net]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 22. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

A Senior Application Scientist's Guide to Tert-Butyl and Methyl Ester Protecting Groups in Amino Acid Chemistry

Abstract

In the intricate field of peptide synthesis and drug development, the strategic selection and deployment of protecting groups for carboxylic acids are paramount to achieving synthetic success. Among the myriad options, tert-butyl (tBu) and methyl (Me) esters represent two of the most fundamental and widely utilized protecting groups. Their distinct chemical properties, particularly their divergent stability profiles under acidic and basic conditions, dictate their strategic application. This in-depth technical guide provides a comprehensive analysis of t-butyl and methyl esters, moving beyond simple procedural descriptions to explore the underlying mechanistic principles, strategic implications for orthogonal synthesis, and field-proven methodologies. We will dissect the causality behind experimental choices, from installation to cleavage, and provide validated protocols for researchers, scientists, and drug development professionals.

The Principle of Orthogonality: A Strategic Imperative